molecular formula C19H16ClNO3 B13356226 N-{3-chloro-4-[5-(hydroxymethyl)furan-2-yl]phenyl}-3-methylbenzamide

N-{3-chloro-4-[5-(hydroxymethyl)furan-2-yl]phenyl}-3-methylbenzamide

Cat. No.: B13356226
M. Wt: 341.8 g/mol
InChI Key: HOKURLPBNQPMHY-UHFFFAOYSA-N
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Description

N-{3-chloro-4-[5-(hydroxymethyl)furan-2-yl]phenyl}-3-methylbenzamide (Molecular Formula: C19H16ClNO3, Molecular Weight: 341.791 g/mol) is a high-purity chemical compound offered for research and development purposes . This benzamide derivative is part of a class of compounds known for their significant research potential in medicinal chemistry and drug discovery. Compounds with similar structural features, particularly those containing the benzamide core and furan rings, have demonstrated a range of interesting biological properties in scientific studies, including antimicrobial and antitumor activities . The presence of the hydroxymethylfuran moiety in its structure is a key functional group that can be crucial for molecular interactions and further chemical modification in probe or prodrug development . Researchers are exploring such compounds for their potential as inhibitors of specific enzymes and pathways involved in disease progression . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications .

Properties

Molecular Formula

C19H16ClNO3

Molecular Weight

341.8 g/mol

IUPAC Name

N-[3-chloro-4-[5-(hydroxymethyl)furan-2-yl]phenyl]-3-methylbenzamide

InChI

InChI=1S/C19H16ClNO3/c1-12-3-2-4-13(9-12)19(23)21-14-5-7-16(17(20)10-14)18-8-6-15(11-22)24-18/h2-10,22H,11H2,1H3,(H,21,23)

InChI Key

HOKURLPBNQPMHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)C3=CC=C(O3)CO)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-chloro-4-[5-(hydroxymethyl)-2-furyl]phenyl}-3-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: Starting with a suitable precursor, the furan ring is synthesized through cyclization reactions.

    Introduction of the hydroxymethyl group: The hydroxymethyl group is introduced via hydroxymethylation reactions.

    Chlorination: The aromatic ring is chlorinated using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the formation of the amide bond through a reaction between the chlorinated aromatic compound and 3-methylbenzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at Chloro Substituent

The electron-deficient chloro-substituted phenyl ring undergoes nucleophilic aromatic substitution with strong nucleophiles due to:

  • Electron-withdrawing effects from the chloro group activating the ring.

  • Ortho/para-directing nature of the amide group.

Reaction ConditionsReagentsProductsReferences
Polar aprotic solvent (e.g., DMF), 60–80°CAmines (e.g., NH<sub>3</sub>, primary/secondary amines)Substituted aniline derivatives
Aqueous NaOH, refluxHydroxide ionsPhenol derivatives
Ethanolic KSHThiolsThioether derivatives

Example : Reaction with piperidine in DMF yields N-{4-[5-(hydroxymethyl)furan-2-yl]-3-piperidinophenyl}-3-methylbenzamide.

Esterification and Etherification at Hydroxymethyl Group

The hydroxymethyl (-CH<sub>2</sub>OH) group on the furan moiety participates in:

  • Esterification with acyl chlorides or anhydrides.

  • Etherification with alkyl halides or epoxides.

Reaction TypeConditionsReagentsProductsReferences
EsterificationPyridine, RTAcetic anhydride5-Acetoxymethyl furan derivative
EtherificationNaH, DMF, 0°CMethyl iodide5-Methoxymethyl furan derivative

Key Insight : Steric hindrance from the adjacent furan oxygen limits reactivity at this position.

Hydrolysis of Benzamide Group

The benzamide bond undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProducts
Acidic (HCl, reflux)H<sub>2</sub>O3-Methylbenzoic acid + 3-chloro-4-[5-(hydroxymethyl)furan-2-yl]aniline
Basic (NaOH, ethanol, Δ)H<sub>2</sub>O3-Methylbenzoate salt + corresponding amine

Hydrolysis rates depend on pH and temperature, with basic conditions favoring faster cleavage .

Oxidation of Hydroxymethyl Group

The hydroxymethyl group oxidizes to a carboxylic acid under strong oxidizing agents:

ConditionsReagentsProducts
KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, ΔOxidizing agent5-Carboxyfuran derivative
CrO<sub>3</sub>, acetone, 0°CJones reagentKetone intermediate (further oxidation to acid)

This reaction modifies the furan’s electronic properties, potentially altering biological activity.

Electrophilic Aromatic Substitution

Limited reactivity due to deactivation by the chloro group. Directed substitution occurs at the meta position relative to the amide:

ReactionConditionsProducts
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 50°C3-Chloro-4-[5-(hydroxymethyl)furan-2-yl]-5-nitrobenzamide

Scientific Research Applications

N-{3-chloro-4-[5-(hydroxymethyl)-2-furyl]phenyl}-3-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{3-chloro-4-[5-(hydroxymethyl)-2-furyl]phenyl}-3-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations in the Benzamide Core

The benzamide core is a common feature among related compounds, but substituents significantly alter physicochemical and biological properties:

Compound Name Benzamide Substituent Phenyl Ring Substituents Molecular Weight (g/mol) Key Applications/Properties
Target Compound 3-methyl 3-chloro, 4-[5-(hydroxymethyl)furan-2-yl] ~340 (estimated) Not explicitly stated
N-[4-chloro-3-[5-(hydroxymethyl)furan-2-yl]phenyl]-4-fluorobenzamide 4-fluoro 4-chloro, 3-[5-(hydroxymethyl)furan-2-yl] 345.7 Crystallographic studies
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide 2-hydroxy 4-chloro, 3-(trifluoromethyl) ~315 (estimated) Potential agrochemical use
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl N/A (aliphatic amine substituent) Not provided Metal-catalyzed C–H functionalization

Key Observations :

  • Electron-Withdrawing vs.
  • Hydrogen-Bonding Capacity : The hydroxymethyl furan group in the target compound may participate in hydrogen bonding, similar to patterns observed in crystallographic studies of related benzamides .

Heterocyclic Modifications

Compounds with furan or quinazoline moieties exhibit distinct bioactivity profiles:

  • Lapatinib Tosilate (): Contains a quinazoline core instead of benzamide but shares a 3-chloro-4-substituted phenyl group. This structural difference enables lapatinib to act as a tyrosine kinase inhibitor, highlighting the role of heterocycles in target specificity .
  • Furyloxyfen (): A pesticide with a furan-ether linkage, demonstrating the agrochemical relevance of furan derivatives. The target compound’s hydroxymethyl furan may offer similar stability or interaction sites .

Research Findings and Implications

Physicochemical Properties

  • Solubility and Lipophilicity : The 3-methyl group in the target compound likely increases lipophilicity compared to fluoro- or hydroxy-substituted analogs, affecting membrane permeability in biological systems .
  • Crystallographic Behavior : Analogous compounds (e.g., N-[4-chloro-3-[5-(hydroxymethyl)furan-2-yl]phenyl]-4-fluorobenzamide) form stable crystals due to hydrogen-bonding networks involving the hydroxymethyl furan and amide groups .

Biological Activity

N-{3-chloro-4-[5-(hydroxymethyl)furan-2-yl]phenyl}-3-methylbenzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name: this compound. Its molecular formula is C17H16ClN1O2, and it features a chloro-substituted phenyl group, a hydroxymethyl furan moiety, and a methylbenzamide structure.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antitumor Activity : Compounds with benzamide structures have shown potential as inhibitors in cancer therapies. They may act by inhibiting key enzymes involved in tumor proliferation.
  • Anti-inflammatory Effects : Some benzamide derivatives are known to modulate inflammatory pathways, potentially reducing chronic inflammation.
  • Antimicrobial Properties : Certain derivatives have demonstrated activity against various bacterial strains, suggesting a role in treating infections.

Biological Activity Overview

Activity Type Description References
AntitumorInhibits cell proliferation and induces apoptosis in cancer cell lines. ,
Anti-inflammatoryReduces pro-inflammatory cytokine production in vitro.
AntimicrobialExhibits bactericidal activity against Gram-positive and Gram-negative bacteria. ,

Case Studies and Research Findings

  • Antitumor Studies :
    A study investigating the effects of similar benzamide compounds on RET kinase activity found that certain derivatives inhibited cell proliferation driven by RET mutations. This suggests that this compound could be a candidate for further investigation as a RET kinase inhibitor .
  • Anti-inflammatory Mechanisms :
    Research on related compounds indicated that they could decrease levels of inflammatory markers such as TNF-alpha and IL-6 in cell cultures. This suggests that this compound may also have therapeutic potential in treating inflammatory diseases .
  • Antimicrobial Activity :
    A comparative study on various benzamide derivatives revealed that certain compounds exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare N-{3-chloro-4-[5-(hydroxymethyl)furan-2-yl]phenyl}-3-methylbenzamide?

  • Methodological Answer : Synthesis typically involves multi-step protocols. For example, the chlorinated phenyl ring is first functionalized via nucleophilic aromatic substitution or Suzuki coupling to introduce the furan moiety. The hydroxymethyl group on the furan may be introduced via oxidation-reduction sequences or protective group strategies (e.g., TBS protection followed by deprotection). Critical steps include optimizing reaction temperatures (80–120°C) and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) to ensure regioselectivity . Characterization via ¹H/¹³C NMR and mass spectrometry is essential to confirm intermediate purity .

Q. How is the compound’s structural identity validated?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., furan protons at δ 6.5–7.5 ppm, hydroxymethyl at δ 4.5–5.0 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
  • UV-Vis : Monitor conjugated systems (e.g., λmax ~260–300 nm for benzamide-furan systems) .
    • Discrepancies in spectral data should be resolved by repeating synthesis under inert conditions (N₂/Ar) to avoid oxidative byproducts .

Advanced Research Questions

Q. What mechanistic insights guide the optimization of its bioactivity in enzyme inhibition studies?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., chloro vs. methyl groups on the phenyl ring) and assess inhibitory potency (IC₅₀) against target enzymes (e.g., kinases or proteases). For example, bulky substituents at the 3-methyl position may enhance binding pocket occupancy .
  • Computational Docking : Use software like AutoDock Vina to predict binding modes. Validate with mutagenesis studies (e.g., alanine scanning of enzyme active sites) .
  • Kinetic Assays : Perform time-dependent inhibition assays to distinguish competitive vs. non-competitive mechanisms .

Q. How can conflicting solubility and stability data be resolved during formulation for in vivo studies?

  • Methodological Answer :

  • Solubility Screening : Test in buffered solutions (pH 1.2–7.4) and co-solvents (e.g., DMSO/PEG 400). Use dynamic light scattering (DLS) to detect aggregation.
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products via LC-MS and adjust formulation (e.g., lyophilization with cryoprotectants) .
  • Contradiction Resolution : Cross-validate results across labs using standardized protocols (e.g., USP guidelines) .

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